molecular formula C19H25Cl2N3O B14447926 Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride CAS No. 78371-89-8

Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride

Cat. No.: B14447926
CAS No.: 78371-89-8
M. Wt: 382.3 g/mol
InChI Key: GACSAASIYWSDBI-UHFFFAOYSA-N
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Description

Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a urea backbone substituted with o-chlorophenyl, diethylaminoethyl, and phenyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride typically involves multiple steps. One common method includes the reaction of o-chloroaniline with diethylamine to form the intermediate compound, which is then reacted with phenyl isocyanate to produce the final urea derivative. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The hydrochloride form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization and purification processes.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anesthetic agent.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The diethylaminoethyl group is known to enhance its ability to cross cell membranes, facilitating its action at the target sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ketamine Hydrochloride: Shares structural similarities and is used as an anesthetic.

    Chlorpheniramine: Contains a chlorophenyl group and is used as an antihistamine.

    Phenylurea Derivatives: A class of compounds with similar urea backbones and varying substituents.

Uniqueness

Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in multiple fields.

Properties

CAS No.

78371-89-8

Molecular Formula

C19H25Cl2N3O

Molecular Weight

382.3 g/mol

IUPAC Name

3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-1-phenylurea;hydrochloride

InChI

InChI=1S/C19H24ClN3O.ClH/c1-3-22(4-2)14-15-23(16-10-6-5-7-11-16)19(24)21-18-13-9-8-12-17(18)20;/h5-13H,3-4,14-15H2,1-2H3,(H,21,24);1H

InChI Key

GACSAASIYWSDBI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2Cl.Cl

Origin of Product

United States

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